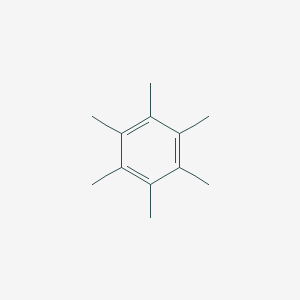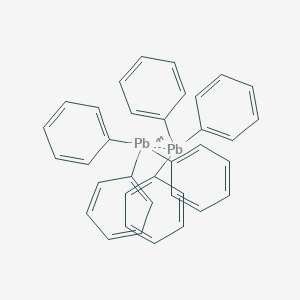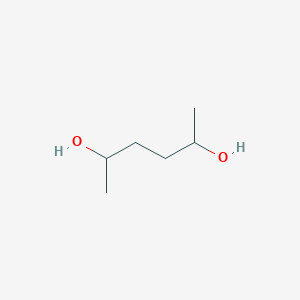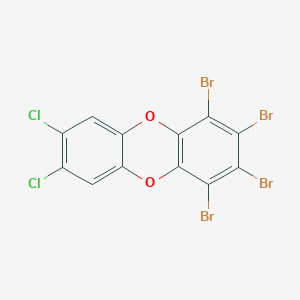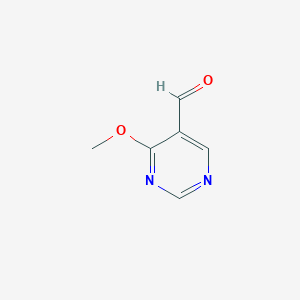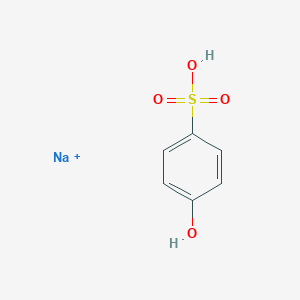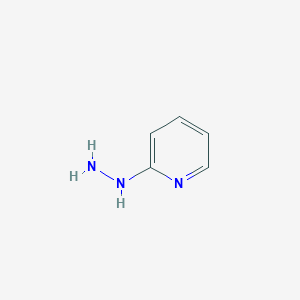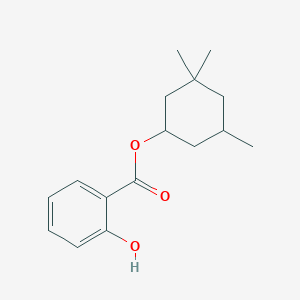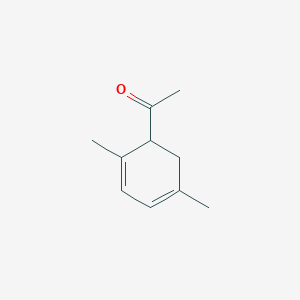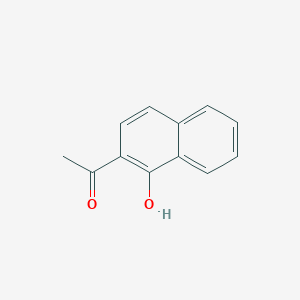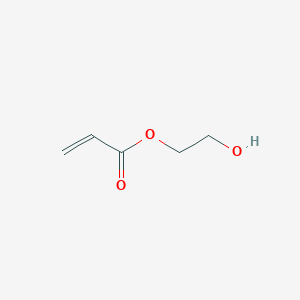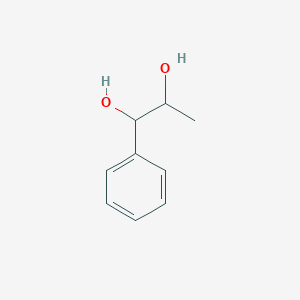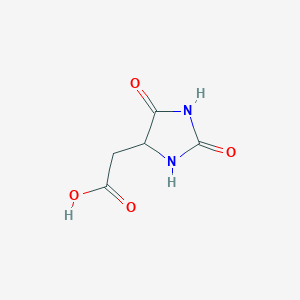![molecular formula C15H15ClO2 B147088 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene CAS No. 133492-62-3](/img/structure/B147088.png)
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom at the first position and a 4-[(4-ethoxyphenoxy)methyl] group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene typically begins with benzene as the core structure. The ethoxyphenoxy group and the chlorine atom are introduced through a series of substitution reactions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Substitution Reactions: 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of reduced benzene derivatives with altered functional groups.
科学的研究の応用
Chemistry
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and reaction mechanisms in aromatic chemistry.
Biology
In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between aromatic molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique structural features make it a valuable component in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ethoxyphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-4-[(4-methoxyphenoxy)methyl]-: Similar structure but with a methoxy group instead of an ethoxy group.
Benzene, 1-chloro-4-[(4-hydroxyphenoxy)methyl]-: Similar structure but with a hydroxy group instead of an ethoxy group.
Benzene, 1-chloro-4-[(4-phenoxy)methyl]-: Similar structure but without the ethoxy group.
Uniqueness
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene is unique due to the presence of the ethoxyphenoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
CAS番号 |
133492-62-3 |
|---|---|
分子式 |
C15H15ClO2 |
分子量 |
262.73 g/mol |
IUPAC名 |
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3 |
InChIキー |
LJPPHDGCDAGFNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


